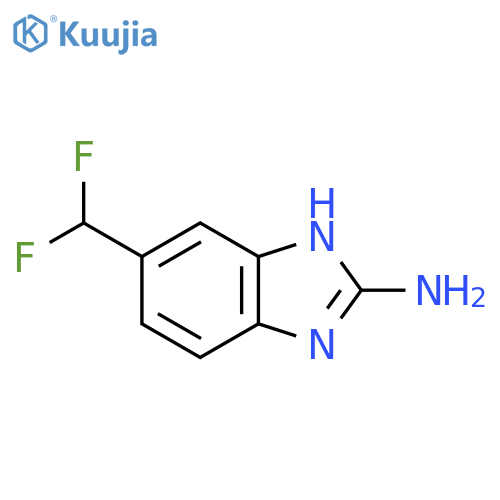

Cas no 1803895-67-1 (2-Amino-5-difluoromethyl-1H-benzimidazole)

2-Amino-5-difluoromethyl-1H-benzimidazole 化学的及び物理的性質

名前と識別子

-

- 2-Amino-5-difluoromethyl-1H-benzimidazole

-

- インチ: 1S/C8H7F2N3/c9-7(10)4-1-2-5-6(3-4)13-8(11)12-5/h1-3,7H,(H3,11,12,13)

- InChIKey: DNBMGTNVHGHSBB-UHFFFAOYSA-N

- ほほえんだ: FC(C1C=CC2=C(C=1)NC(N)=N2)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 188

- トポロジー分子極性表面積: 54.7

- 疎水性パラメータ計算基準値(XlogP): 1.4

2-Amino-5-difluoromethyl-1H-benzimidazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A061000323-1g |

2-Amino-5-difluoromethyl-1H-benzimidazole |

1803895-67-1 | 98% | 1g |

$958.55 | 2022-04-02 | |

| Alichem | A061000323-5g |

2-Amino-5-difluoromethyl-1H-benzimidazole |

1803895-67-1 | 98% | 5g |

$2,775.45 | 2022-04-02 | |

| Alichem | A061000323-10g |

2-Amino-5-difluoromethyl-1H-benzimidazole |

1803895-67-1 | 98% | 10g |

$3,231.36 | 2022-04-02 |

2-Amino-5-difluoromethyl-1H-benzimidazole 関連文献

-

Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346

-

Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700

-

Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231

-

Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

2-Amino-5-difluoromethyl-1H-benzimidazoleに関する追加情報

2-Amino-5-Difluoromethyl-1H-Benzimidazole: A Comprehensive Overview

The compound with CAS No. 1803895-67-1, commonly referred to as 2-Amino-5-difluoromethyl-1H-benzimidazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of benzimidazole, a heterocyclic aromatic compound with two nitrogen atoms in its structure, which is known for its versatile applications in drug design and chemical synthesis.

Benzimidazole itself is a well-studied scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its capacity to act as a ligand in metal complexes. The substitution pattern of 2-Amino-5-difluoromethyl-1H-benzimidazole adds further functionality to this core structure. The presence of an amino group at position 2 and a difluoromethyl group at position 5 introduces unique electronic and steric properties, making this compound a promising candidate for various applications.

Recent studies have highlighted the potential of 2-Amino-5-difluoromethyl-1H-benzimidazole in the development of new drugs targeting specific biological pathways. For instance, researchers have explored its role as a template for designing inhibitors of kinases, which are enzymes playing critical roles in cell signaling and cancer progression. The amino group at position 2 facilitates hydrogen bonding interactions with the active site of these enzymes, while the difluoromethyl group at position 5 contributes to the molecule's lipophilicity, enhancing its bioavailability.

In addition to its pharmacological applications, 2-Amino-5-difluoromethyl-1H-benzimidazole has shown promise in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in the synthesis of novel metal-organic frameworks (MOFs). These materials are highly porous and have potential applications in gas storage, catalysis, and sensing technologies.

The synthesis of 2-Amino-5-difluoromethyl-1H-benzimidazole typically involves multi-step organic reactions, often starting from readily available starting materials such as o-phenylenediamine or benzene derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact of production processes.

From an analytical standpoint, the characterization of 2-Amino-5-difluoromethyl-1H-benzimidazole has been enhanced by modern spectroscopic techniques such as NMR (nuclear magnetic resonance) and X-ray crystallography. These methods provide detailed insights into the molecular structure and conformational preferences of the compound, which are crucial for understanding its reactivity and biological activity.

In conclusion, 2-Amino-5-difluoromethyl-1H-benzimidazole (CAS No. 1803895-67-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique structural features make it an attractive target for further research and development in drug discovery, materials science, and chemical synthesis.

1803895-67-1 (2-Amino-5-difluoromethyl-1H-benzimidazole) 関連製品

- 2387928-42-7(Isoquinoline, 8-bromo-1-methoxy-7-methyl-)

- 1551362-85-6(8-benzyl-3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine)

- 478043-36-6((4E)-4-[2-(4-fluorophenyl)hydrazin-1-ylidene]-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-1,1-dione)

- 1806783-74-3(3-Cyano-4-(difluoromethyl)-2-hydroxypyridine)

- 111031-61-9((Z)-Des(ethylthio)-5-(2-propenyl) Clethodim)

- 89584-31-6(4-(Hydroxymethyl)piperidin-4-ol)

- 898441-81-1(5-methyl-4-({4-(trifluoromethyl)phenylmethyl}sulfanyl)-1,2-dihydropyrimidin-2-one)

- 2287318-81-2(2-[1-(thian-4-yl)-1H-1,2,3-benzotriazol-7-yl]acetic acid)

- 2305251-72-1(4,4-Dimethyl-3,5-dioxatricyclo[5.2.1.02,6]decane-8-carboxylic acid)

- 53461-72-6(Ethyl 3-imino-3-phenoxypropionateHydrochloride)